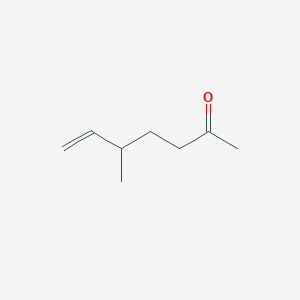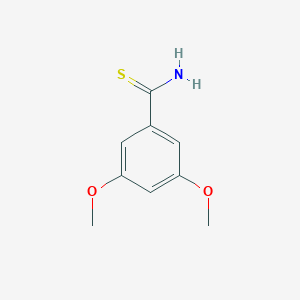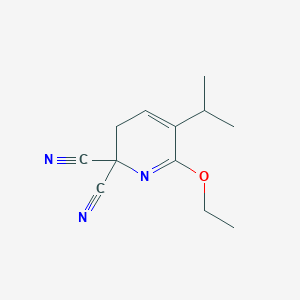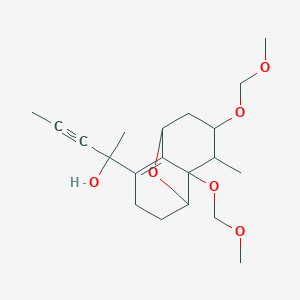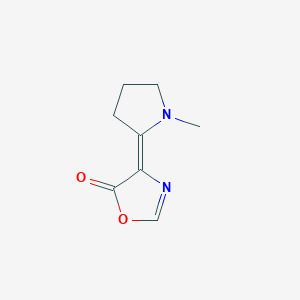
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one, also known as MPO, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. MPO is a five-membered ring containing both nitrogen and oxygen atoms, which makes it a versatile compound for various applications.
Mécanisme D'action
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one acts as a potent inhibitor of the enzyme histone deacetylase (HDAC), which plays a crucial role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. This compound also has the ability to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound induces cell cycle arrest, differentiation, and apoptosis. In Alzheimer's disease, this compound reduces the formation of amyloid plaques and improves cognitive function. This compound has also been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has several advantages for lab experiments, including its high purity and ease of synthesis. However, this compound is relatively unstable and requires careful handling to prevent decomposition. Additionally, this compound is not water-soluble, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one in scientific research. One potential application is in the treatment of neurodegenerative diseases, such as Parkinson's disease. This compound has been shown to have neuroprotective effects and may be able to prevent the loss of dopaminergic neurons in Parkinson's disease. Another potential application is in the development of new cancer therapies. This compound has shown promising results in inhibiting the growth of cancer cells and may be able to be used in combination with other cancer treatments to improve efficacy. Finally, this compound may have applications in the field of epigenetics, as HDAC inhibitors have been shown to have a wide range of effects on gene expression.
Méthodes De Synthèse
The synthesis of 4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one involves the reaction of 2-aminopyrrolidine and ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and sodium hydroxide to yield this compound. This method is relatively simple and yields high purity this compound.
Applications De Recherche Scientifique
4-(1-Methylpyrrolidin-2-ylidene)oxazol-5(4H)-one has been extensively studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. This compound has shown promising results in inhibiting the growth of cancer cells and reducing the formation of amyloid plaques in Alzheimer's disease.
Propriétés
| 117636-82-5 | |
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
(4Z)-4-(1-methylpyrrolidin-2-ylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C8H10N2O2/c1-10-4-2-3-6(10)7-8(11)12-5-9-7/h5H,2-4H2,1H3/b7-6- |
Clé InChI |
LCFBNIZUVASOIG-SREVYHEPSA-N |
SMILES isomérique |
CN\1CCC/C1=C/2\C(=O)OC=N2 |
SMILES |
CN1CCCC1=C2C(=O)OC=N2 |
SMILES canonique |
CN1CCCC1=C2C(=O)OC=N2 |
Synonymes |
5(4H)-Oxazolone,4-(1-methyl-2-pyrrolidinylidene)-,(Z)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


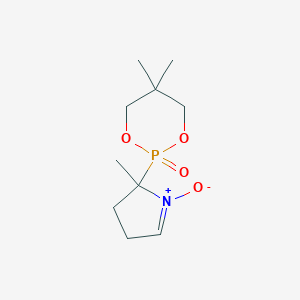
![4-methyl-N-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]benzenesulfonamide](/img/structure/B54974.png)
